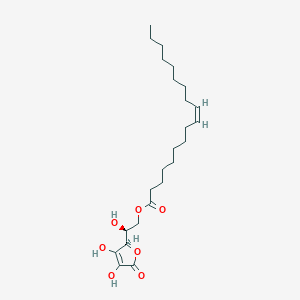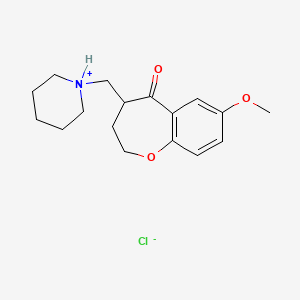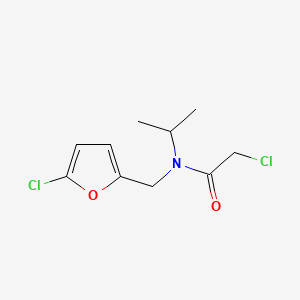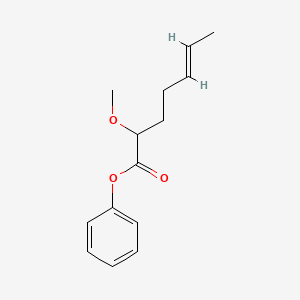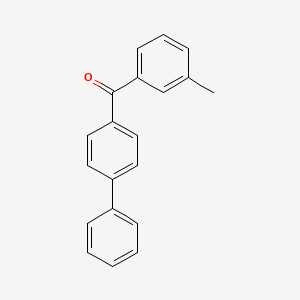![molecular formula C16H14FeNO10S2 B13774652 Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- CAS No. 68833-87-4](/img/structure/B13774652.png)
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- is a coordination complex of iron. This compound is known for its unique structure, where iron is coordinated with a ligand that includes hydroxy and sulfophenyl groups. This coordination imparts specific chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- typically involves the reaction of iron salts with the ligand N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the coordination of the ligand to the iron center. The reaction conditions often include a controlled temperature and pH to ensure the stability of the complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The ligands coordinated to the iron can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(II) complexes .
Scientific Research Applications
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- involves its ability to coordinate with various substrates and facilitate their transformation. The iron center acts as a catalytic site, where the ligands provide stability and specificity to the reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Iron(III) chloride: A common iron compound used in various chemical reactions.
Iron(II) sulfate: Another iron compound with different chemical properties and applications.
Iron(III) acetylacetonate: A coordination complex with different ligands but similar catalytic properties.
Uniqueness
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring precise control over chemical transformations .
Properties
CAS No. |
68833-87-4 |
|---|---|
Molecular Formula |
C16H14FeNO10S2 |
Molecular Weight |
500.3 g/mol |
IUPAC Name |
2-[bis[(2-hydroxy-5-sulfonatophenyl)methyl]amino]acetate;iron(3+) |
InChI |
InChI=1S/C16H17NO10S2.Fe/c18-14-3-1-12(28(22,23)24)5-10(14)7-17(9-16(20)21)8-11-6-13(29(25,26)27)2-4-15(11)19;/h1-6,18-19H,7-9H2,(H,20,21)(H,22,23,24)(H,25,26,27);/q;+3/p-3 |
InChI Key |
DZSWUMJDYPNMJO-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])CN(CC2=C(C=CC(=C2)S(=O)(=O)[O-])O)CC(=O)[O-])O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


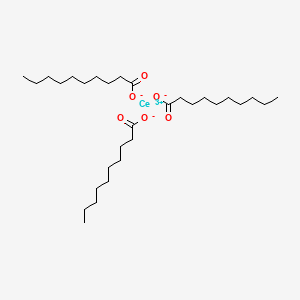
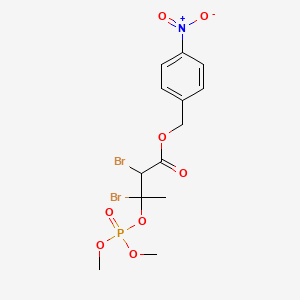
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
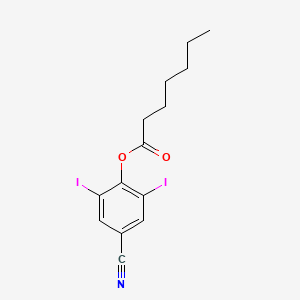
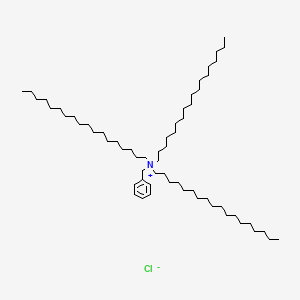
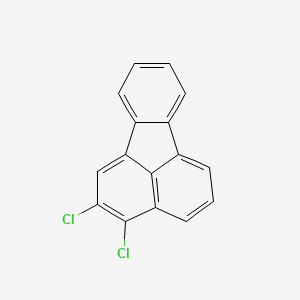
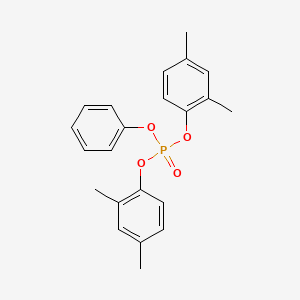
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
